3-(2-メチルピペリジン-1-イル)ブタン酸

説明

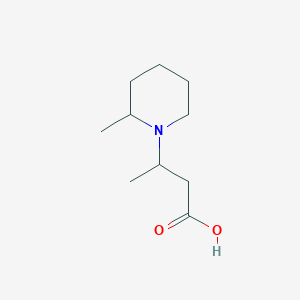

3-(2-Methylpiperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Methylpiperidin-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylpiperidin-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品

医療分野では、3-(2-メチルピペリジン-1-イル)ブタン酸は、その潜在的な治療用途について研究されています。 ピペリジンと構造的に類似しているため、様々な薬理活性を持つ分子に含まれる化合物は、新規薬物の合成における前駆体または中間体として役立ちます。 .

農業

農業研究では、新規農薬や成長調整剤の開発における3-(2-メチルピペリジン-1-イル)ブタン酸の使用が調査されています。 ピペリジン骨格は、植物の成長や害虫の行動に影響を与える化合物の作成に役立ちます。 .

産業

3-(2-メチルピペリジン-1-イル)ブタン酸の産業用途には、より複雑な有機化合物の合成における化学中間体としての役割が含まれます。 反応性と構造的特徴により、有機合成における貴重なビルディングブロックになります。 .

生物活性

3-(2-Methylpiperidin-1-yl)butanoic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C11H19N1O2

- Molecular Weight: 197.28 g/mol

- IUPAC Name: 3-(2-Methylpiperidin-1-yl)butanoic acid

The biological activity of 3-(2-Methylpiperidin-1-yl)butanoic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is thought to modulate neurotransmitter systems, particularly those involving the endocannabinoid system.

Interaction with Cannabinoid Receptors

Research indicates that this compound may act as a cannabinoid receptor agonist, influencing the CB1 and CB2 receptors. This interaction can lead to various physiological effects, including anti-inflammatory and analgesic properties.

Biological Activities

The following table summarizes the key biological activities associated with 3-(2-Methylpiperidin-1-yl)butanoic acid:

Case Studies

- Anti-inflammatory Effects : In a study conducted on guinea pig airways, 3-(2-Methylpiperidin-1-yl)butanoic acid demonstrated significant inhibition of neurogenic inflammation, suggesting its potential use in treating respiratory conditions characterized by inflammation .

- Analgesic Properties : A series of experiments showed that this compound effectively reduced pain responses in rodent models of neuropathic pain, indicating its potential as an analgesic agent .

- Neuroprotection : In vitro studies have shown that 3-(2-Methylpiperidin-1-yl)butanoic acid can protect neuronal cells from oxidative stress-induced damage, highlighting its neuroprotective capabilities .

Pharmacological Applications

Given its diverse biological activities, 3-(2-Methylpiperidin-1-yl)butanoic acid is being explored for various therapeutic applications:

- Pain Management : Its analgesic properties make it a candidate for developing new pain relief medications.

- Neurological Disorders : The neuroprotective effects suggest potential use in conditions like Alzheimer's disease or multiple sclerosis.

- Inflammatory Diseases : Its anti-inflammatory activity could be beneficial in treating chronic inflammatory diseases.

特性

IUPAC Name |

3-(2-methylpiperidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8-5-3-4-6-11(8)9(2)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICCVDJZFCJLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。